molecular formula C6H10ClN3O B8200678 (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride

(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride

Cat. No.: B8200678
M. Wt: 175.61 g/mol
InChI Key: MYRPMQJPOMIRPL-UHFFFAOYSA-N
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Description

(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused with an oxazole moiety. It is commonly utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, particularly in central nervous system (CNS) and oncology research. The hydrochloride salt enhances its solubility and stability, making it suitable for experimental applications. Commercial batches (e.g., BD01426171) report a purity of ≥95%, with availability in 100 mg and 250 mg quantities .

Properties

IUPAC Name

2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-5-4-10-6-1-2-8-9(5)6;/h1-2,5H,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRPMQJPOMIRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC=N2)O1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsReaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent production quality. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride is C₆H₁₀ClN₃O, with a molecular weight of 175.62 g/mol. The compound features a unique pyrazolo[5,1-b]oxazole structure that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies involving related pyrazolo compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism often involves interference with microbial metabolic pathways, making these compounds valuable in developing new antibiotics.

Inhibition of Dihydroorotate Dehydrogenase

One notable application is the inhibition of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Inhibitors of this enzyme have potential therapeutic implications for treating viral infections and certain cancers . The structural characteristics of this compound may position it as a candidate for further development in this area.

Synthesis and Characterization

A study focused on synthesizing various pyrazole derivatives, including this compound, highlighted its potential through detailed characterization techniques such as NMR and mass spectrometry . The successful synthesis confirmed the compound's structural integrity and set the stage for biological assays.

Antiviral Properties

Another research initiative explored the antiviral properties of related pyrazole compounds against measles virus replication. The findings suggested that compounds inhibiting DHODH could significantly reduce viral load, indicating a promising avenue for antiviral drug development .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against S. aureus, E. coli, and fungi
DHODH InhibitionPotential treatment for viral infections and cancers
Synthesis and CharacterizationConfirmed through NMR and mass spectrometry
Antiviral PropertiesReduces viral load in measles virus replication

Mechanism of Action

The mechanism of action of (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on (1) ring substitution patterns , (2) salt forms , and (3) physicochemical properties . Below is a detailed comparison:

Positional Isomers and Substituted Derivatives

Compound Name Key Structural Features Purity Availability Key Differences vs. Target Compound References
{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride Oxazole-pyrazole fusion at position 6-yl 95+% Discontinued Substitution position alters reactivity and solubility .
1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine Bromo substituent at position 7; dimethylamine 97% Available (250 mg) Bromine increases molecular weight and lipophilicity .
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride Dimethyl substitution on oxazine ring ≥95% Available Expanded ring system (oxazine vs. oxazole) affects conformational flexibility .

Salt Forms and Solubility Profiles

Compound Name Salt Form Molecular Weight (g/mol) Solubility Insights References
Target Compound Hydrochloride 153.18 (free base) Enhanced aqueous solubility due to HCl
{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine Dihydrochloride 226.11 Higher chloride content may improve crystallinity
(3-Methoxy-5-nitrophenyl)methanamine hydrochloride Hydrochloride 216.65 Nitro group introduces redox sensitivity

Biological Activity

(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, synthesizing findings from various studies and sources.

  • CAS Number : 2757083-43-3
  • Molecular Formula : C6H10ClN3O
  • Molecular Weight : 179.62 g/mol
  • Structural Formula :
Chemical Structure C6H10ClN3O\text{Chemical Structure }\text{C}_6\text{H}_{10}\text{ClN}_3\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications, particularly in cancer treatment and enzymatic inhibition.

Anticancer Potential

Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of pyrazolo derivatives in targeting specific molecular pathways involved in tumor growth and metastasis .

Enzymatic Inhibition

One of the notable mechanisms of action for this compound is its ability to inhibit specific enzymes associated with disease progression. For example, it has been suggested that this compound may act as an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme linked to liver diseases such as non-alcoholic fatty liver disease (NAFLD) . The inhibition of this enzyme could potentially slow down the progression of liver-related conditions.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antitumor Activity :
    • A study demonstrated that pyrazolo derivatives showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis via mitochondrial pathways .
  • Enzymatic Activity :
    • Research focusing on HSD17B13 inhibitors revealed that compounds similar to this compound could significantly reduce hepatic inflammation and fibrosis in murine models .
  • Growth Regulation in Plants :
    • Interestingly, some studies have explored the use of pyrazole derivatives as growth regulators in plants, demonstrating their potential applications beyond human medicine .

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
AnticancerInduction of apoptosis in cancer cell lines
Enzymatic InhibitionInhibition of HSD17B13 related to liver diseases
Plant GrowthRegulation of growth in Triticum aestivum

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride in laboratory settings?

  • Methodological Guidance :

  • Use flame-resistant gloves, goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood or well-ventilated area .
  • In case of spills, isolate the area, collect contaminants using inert absorbents (e.g., vermiculite), and dispose as hazardous waste. Prevent entry into drains or low-lying areas .
  • Store in sealed glass containers at 2–8°C, protected from light and moisture to avoid degradation .

Q. How should researchers characterize the purity of this compound during synthesis?

  • Methodological Guidance :

  • Employ HPLC with a C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. Use a gradient of acetonitrile/water (0.1% TFA) for separation .
  • Validate purity via thin-layer chromatography (TLC) with a solvent system of toluene:ethyl acetate:water (8.7:1.2:1.1 v/v/v) and iodine vapor visualization .
  • Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Methodological Guidance :

  • Use polar aprotic solvents (e.g., DMF or dioxane) under inert atmosphere (N₂/Ar) to minimize side reactions. Reflux at 80–100°C for 6–12 hours, depending on precursor reactivity .
  • Acidic workup (e.g., HCl) is recommended to precipitate the hydrochloride salt. Recrystallize from ethanol or methanol for higher purity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays involving this compound?

  • Methodological Guidance :

  • Perform dose-response curves (e.g., 0.1–100 µM) across multiple cell lines or enzyme systems to assess reproducibility. Use positive controls (e.g., known inhibitors) to validate assay conditions .
  • Evaluate structural analogs to identify critical functional groups (e.g., oxazole vs. pyrazole rings) influencing activity. Computational docking studies (e.g., AutoDock Vina) may clarify binding modes .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Guidance :

  • Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours. Use Arrhenius kinetics to predict shelf-life .
  • For photostability, expose to UV light (320–400 nm) and analyze degradation products using HRMS. Compare results with dark controls .

Q. How can researchers optimize impurity profiling during scale-up synthesis?

  • Methodological Guidance :

  • Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy to monitor reaction intermediates in real-time .
  • For trace impurities (e.g., <0.1%), use UPLC-MS/MS with a HILIC column to separate polar byproducts. Reference standards (e.g., BP/EP impurities) are critical for quantification .

Q. What strategies mitigate environmental risks during disposal of this compound?

  • Methodological Guidance :

  • Conduct biodegradability assays (e.g., OECD 301F) to assess microbial breakdown. If persistent, use advanced oxidation processes (AOPs) like ozonation or Fenton’s reagent for degradation .
  • Collaborate with certified waste management firms to ensure compliance with hazardous chemical disposal regulations .

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